3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 625370-14-1
Cat. No.: VC21483159
Molecular Formula: C21H22ClN3OS
Molecular Weight: 399.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625370-14-1 |
|---|---|
| Molecular Formula | C21H22ClN3OS |
| Molecular Weight | 399.9g/mol |
| IUPAC Name | 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C21H22ClN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26) |
| Standard InChI Key | YZQCCAJOHJHYOM-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N |
Introduction
Chemical Structure and Identification
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a unique structural arrangement comprising a thieno[2,3-b]quinoline core skeleton with specific functional groups. The molecule contains an amino group at the 3-position, a carboxamide moiety at the 2-position, and an ethyl substituent at the 6-position of the tetrahydroquinoline ring system.
Basic Chemical Information
The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 625370-14-1 |
| Molecular Formula | C₂₁H₂₂ClN₃OS |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)Cl)N |
| InChIKey | YZQCCAJOHJHYOM-UHFFFAOYSA-N |
The structure features several key components: a tetrahydroquinoline ring system fused with a thiophene ring, an amino group, a carboxamide linkage, and a 3-chloro-4-methylphenyl group attached to the carboxamide nitrogen.
Synthesis Methodology
The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple synthetic steps using established organic chemistry techniques. Based on the literature for similar thienoquinoline derivatives, the synthetic route likely follows specific reaction pathways.
General Synthetic Approach
The synthesis typically proceeds through the following key steps:
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Preparation of 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones as starting materials
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S-alkylation with appropriate alkylating agents (such as chloroacetone or ethyl chloroacetate)
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Cyclization of the resulting S-alkylated derivatives in the presence of a base (commonly sodium ethoxide in ethanol)
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Further functionalization to introduce the 3-amino group and the carboxamide moiety with the 3-chloro-4-methylphenyl substituent
Specific Reaction Scheme
The synthesis pathway can be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Preparation of thione | Cyclohexanone derivatives, aromatic aldehydes, cyanothioacetamide | Base-catalyzed conditions |
| 2 | S-alkylation | Chloroacetone or ethyl chloroacetate | Mild basic conditions |
| 3 | Cyclization | Sodium ethoxide | Ethanol, reflux |
| 4 | Amidation | 3-chloro-4-methylaniline, coupling reagents | Room temperature to moderate heating |
This synthetic route is similar to those described for analogous compounds in the literature, where 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones are treated with alkylating agents followed by cyclization to form the thienoquinoline core structure .
Biological Activities and Pharmacological Properties
3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. Though specific research data for this exact compound is limited, studies on structurally similar thienoquinoline derivatives provide valuable insights into its potential pharmacological properties.
Anticancer Properties
The compound and its structural analogs have shown promising anticancer activities:
| Cancer Type | Observed Effects | Mechanism |
|---|---|---|
| Breast Cancer | Alteration of cellular metabolism | Potential targeting of metabolic pathways |
| Various Cancer Cell Lines | Cytotoxic properties | Induction of apoptosis, cell cycle arrest |
| Cancer Stem Cells | Potential targeting capabilities | Inhibition of self-renewal pathways |
Similar thienoquinoline derivatives have exhibited the ability to induce oxidative stress in cancer cells, leading to apoptosis - a mechanism that may also be relevant for this compound.
Structure-Activity Relationship
The specific substitution pattern in this compound, particularly the 3-chloro-4-methylphenyl group and the ethyl substituent, contributes to its biological activity profile. Research on related compounds suggests that:
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The 3-amino group is crucial for hydrogen bonding interactions with potential biological targets
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The carboxamide linkage serves as both hydrogen bond donor and acceptor
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The 3-chloro-4-methylphenyl group provides lipophilicity and potential π-π stacking interactions
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The tetrahydroquinoline ring system offers conformational flexibility
These structural features collectively contribute to the compound's ability to interact with biological targets that may be relevant for its anticancer effects .
Physical and Chemical Properties
The physical and chemical properties of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide influence its behavior in biological systems and its suitability for various applications.
Physicochemical Characteristics
Based on its structure and related compounds in the thienoquinoline class, the following physicochemical properties can be inferred:
| Property | Characteristic |
|---|---|
| Appearance | Likely a crystalline solid |
| Solubility | Limited water solubility; better solubility in organic solvents such as DMSO, DMF, and chloroform |
| Lipophilicity | Moderately lipophilic due to aromatic rings and alkyl substituents |
| Stability | Generally stable under normal conditions; may be sensitive to strong oxidizing agents |
| Acid-Base Properties | Weakly basic due to amine group; potential for salt formation |
The amino group at the 3-position can participate in hydrogen bonding and influence the compound's interaction with biological targets. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, enhancing potential interactions with proteins and receptors.
Comparative Analysis with Related Compounds
To better understand the significance of 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, it is valuable to compare it with structural analogs and related derivatives in the thienoquinoline family.
Structural Variations and Their Effects
Several related compounds with different substituents have been synthesized and studied:
| Compound | Structural Difference | Effect on Activity |
|---|---|---|
| 3-amino-N-(3,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Contains 3,5-dichlorophenyl instead of 3-chloro-4-methylphenyl | May have enhanced lipophilicity and altered receptor binding |
| 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Contains 4-fluorophenyl group and lacks ethyl substituent | May have different electron density distribution affecting binding properties |
| 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Contains additional trifluoromethyl group and 2,4-dimethoxyphenyl | May have enhanced metabolic stability and altered solubility profile |
These structural variations often result in different biological activities, pharmacokinetic properties, and interaction profiles with biological targets .
Related Transformations
Compounds in this class can undergo various chemical transformations:
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The 3-amino group can participate in reactions to form other heterocyclic systems
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The carboxamide moiety can undergo hydrolysis or reduction
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The tetrahydroquinoline portion can be oxidized to form fully aromatic systems
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Further functionalization can occur at various positions to modify the activity profile
These transformations allow for the development of a wide range of derivatives with potentially enhanced biological activities or improved physicochemical properties.
Research Applications and Future Directions
Current research on 3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds suggests several promising applications and future research directions.
Current Research Focus
Research on this compound class is primarily concentrated in the following areas:
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Development of novel anticancer agents targeting specific cancer cell lines
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of mechanistic aspects of anticancer activity
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Synthesis of new derivatives with enhanced pharmacological properties
Future Research Directions
Several potential research avenues warrant further exploration:
| Research Direction | Potential Impact |
|---|---|
| Development of focused libraries | Identification of more potent and selective derivatives |
| Detailed mechanistic studies | Better understanding of the molecular basis of anticancer activity |
| Combination therapies | Enhanced therapeutic efficacy through synergistic effects |
| Advanced delivery systems | Improved bioavailability and targeted delivery |
| Structure-based drug design | Rational optimization of interaction with biological targets |
The continued investigation of this compound may lead to the development of novel therapeutic agents with improved efficacy and reduced side effects, particularly in the context of cancer treatment.
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